3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide
Description
3,5-Dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a naphthalen-2-yl moiety, conferring unique steric and electronic properties.
Properties
IUPAC Name |
3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-15(11(2)20-18-10)16(19)17-14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHVPOJDTHGDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323232 | |
| Record name | 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
289630-39-3 | |
| Record name | 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with 3,5-dimethyl-4-nitro-1,2-oxazole under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated oxazole compounds.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Conformational Analysis
The 1,2-oxazole scaffold is common in pharmaceuticals and agrochemicals. Key structural analogs include:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| 3,5-Dimethyl-1,2-oxazole-4-carboxamide | –CH₃ (3,5); –CONH₂ (4) | Planar oxazole core, no aromatic fusion |
| N-Phenyl-1,2-oxazole-4-carboxamide | –Ph (4) | Smaller aryl group, reduced steric bulk |
| 5-Methyl-N-naphthalen-1-yl-1,2-oxazole | –CH₃ (5); –Naphthalen-1-yl (4) | Different naphthyl regiochemistry |
Key Observations :
- Methyl groups at positions 3 and 5 stabilize the oxazole ring via electron-donating effects, altering reactivity compared to unsubstituted analogs.
Crystallographic and Computational Insights
The SHELX software suite () is widely used for refining crystal structures of such compounds. For example:
- Ring Puckering : The oxazole ring’s planarity or distortion can be quantified using Cremer-Pople parameters (). A comparative study might reveal that bulkier substituents (e.g., naphthyl) induce puckering (amplitude q > 0.2 Å), whereas smaller groups retain planarity (q ≈ 0) .
- Intermolecular Interactions : Crystallographic data refined via SHELXL could show stronger π-π stacking in naphthyl-containing analogs compared to phenyl derivatives, enhancing thermal stability.
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